molecular formula C8H5F6N B1277209 2,6-Bis(trifluoromethyl)aniline CAS No. 313-13-3

2,6-Bis(trifluoromethyl)aniline

Cat. No. B1277209
CAS RN: 313-13-3
M. Wt: 229.12 g/mol
InChI Key: KEYVECAMLDRXSJ-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)aniline is a chemical compound that is part of a broader class of trifluoromethyl-substituted anilines. These compounds are characterized by the presence of the trifluoromethyl group, which is known for its electron-withdrawing properties and its ability to influence the physical, chemical, and electronic characteristics of molecules.

Synthesis Analysis

The synthesis of related trifluoromethyl-substituted compounds often involves nucleophilic aromatic substitution reactions. For instance, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride followed by catalytic reduction . Similarly, bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony were synthesized by reacting RFLi with PnCl3 . These methods highlight the synthetic routes that could potentially be applied to the synthesis of 2,6-bis(trifluoromethyl)aniline.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,6-bis(trifluoromethyl)aniline often features significant electron delocalization, which can affect bond lengths and the overall stability of the molecule. For example, the electron delocalization in bis((trifluoromethyl)sulfonyl)amine results in a shortening of the S–N bond upon deprotonation . This suggests that the molecular structure of 2,6-bis(trifluoromethyl)aniline would also exhibit unique characteristics due to the presence of electron-withdrawing trifluoromethyl groups.

Chemical Reactions Analysis

Trifluoromethyl-substituted anilines can undergo various chemical reactions, including metalation, which is a key step for structural elaboration. Metalation of trifluoromethoxy-substituted anilines with organometallic reagents like tert-butyllithium and sec-butyllithium allows for site-selective functionalization . This indicates that 2,6-bis(trifluoromethyl)aniline could also be amenable to such reactions, enabling the introduction of different functional groups at specific positions on the aromatic ring.

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups to aniline derivatives significantly influences their physical and chemical properties. For example, fluorinated polyimides derived from related monomers exhibit low moisture absorption, low dielectric constants, and excellent thermal stability . Additionally, 2,6-bis[aryl(alkyl)sulfonyl]anilines show high fluorescence emissions in the solid state due to well-defined intramolecular hydrogen bonds . These properties suggest that 2,6-bis(trifluoromethyl)aniline would also possess distinct physical and chemical properties, potentially making it useful in various applications such as materials science and as a building block for more complex molecules.

Scientific Research Applications

2,6-Bis(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H5F6N . It’s a liquid at room temperature and is used in various scientific research applications .

  • Application Summary : This compound is used in enantio- and diastereoselective addition reactions . It’s also used in the synthesis of other complex organic compounds .
  • Methods of Application : While specific experimental procedures can vary depending on the context, these types of reactions typically involve mixing the 2,6-Bis(trifluoromethyl)aniline with other reactants in a suitable solvent, and then controlling the reaction conditions (such as temperature and pressure) to drive the reaction forward .

2,6-Bis(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H5F6N . It’s a liquid at room temperature and is used in various scientific research applications .

  • Application Summary : This compound is used in enantio- and diastereoselective addition reactions . It’s also used in the synthesis of other complex organic compounds .
  • Methods of Application : While specific experimental procedures can vary depending on the context, these types of reactions typically involve mixing the 2,6-Bis(trifluoromethyl)aniline with other reactants in a suitable solvent, and then controlling the reaction conditions (such as temperature and pressure) to drive the reaction forward .

2,6-Bis(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H5F6N . It’s a liquid at room temperature and is used in various scientific research applications .

  • Application Summary : This compound is used in enantio- and diastereoselective addition reactions . It’s also used in the synthesis of other complex organic compounds .
  • Methods of Application : While specific experimental procedures can vary depending on the context, these types of reactions typically involve mixing the 2,6-Bis(trifluoromethyl)aniline with other reactants in a suitable solvent, and then controlling the reaction conditions (such as temperature and pressure) to drive the reaction forward .

properties

IUPAC Name

2,6-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYVECAMLDRXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426506
Record name 2,6-Bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)aniline

CAS RN

313-13-3
Record name 2,6-Bis(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(trifluoromethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JB Dickey, EB Towne, MS Bloom… - Industrial & …, 1953 - ACS Publications
Research Laboratories, Tennessee Eastman Co., Kingsport, Tenn. yfltS PART of a continuing program to synthesize cellulose X~ m acetate dyes which exhibit superior light and gas …
Number of citations: 36 pubs.acs.org
M Tordeux, B Langlois, C Wakselman - Journal of the Chemical …, 1990 - pubs.rsc.org
Perfluoroalkylation of electron-rich aromatic compounds with trifluoromethyl bromide, or long-chain perfluoroalkyl iodides, was performed in the presence of sodium dithionite or zinc–…
Number of citations: 135 pubs.rsc.org
JL Monteiro, PF Carneiro, P Elsner… - … A European Journal, 2017 - Wiley Online Library
We report an operationally simple and rapid continuous flow radical C−C bond formation under Minisci‐type reaction conditions. The transformations are performed at or below room …
MM Shoshani - 2018 - search.proquest.com
This dissertation focuses on the activation and functionalization of inert-bonds by harnessing cooperativity between metals. Transition metal clusters can serve as molecular models for …
Number of citations: 3 search.proquest.com
CAG Schiller - 2022 - ediss.sub.uni-hamburg.de
Der Mechanismus für die von SIEH[1] erstmals gezeigte und von LINDENMAIER[2] bzw. JUNKER[3] weiter untersuchte CC-Bindungsaktivierung an Ferrocen(ium) durch 1-IrN zu 1-IrPy+…
Number of citations: 2 ediss.sub.uni-hamburg.de

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